

DGN462: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: DGN462

Cat. No.: B12422277

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Introduction

DGN462 is a potent, synthetic cytotoxic compound belonging to the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.^[1] Its high cytotoxicity has led to its investigation as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **DGN462**, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Properties

DGN462 is a complex molecule with a defined chemical structure and specific physicochemical properties that contribute to its biological activity.

Property	Value
Chemical Formula	C ₅₃ H ₅₉ N ₅ O ₉ S
Molecular Weight	942.13 g/mol
CAS Number	1394079-41-4
Class	Indolinobenzodiazepine pseudodimer (IGN)
Appearance	Not publicly available
Solubility	Not publicly available
Stability	The free form is prone to instability; a more stable salt form is available for research. [1]

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

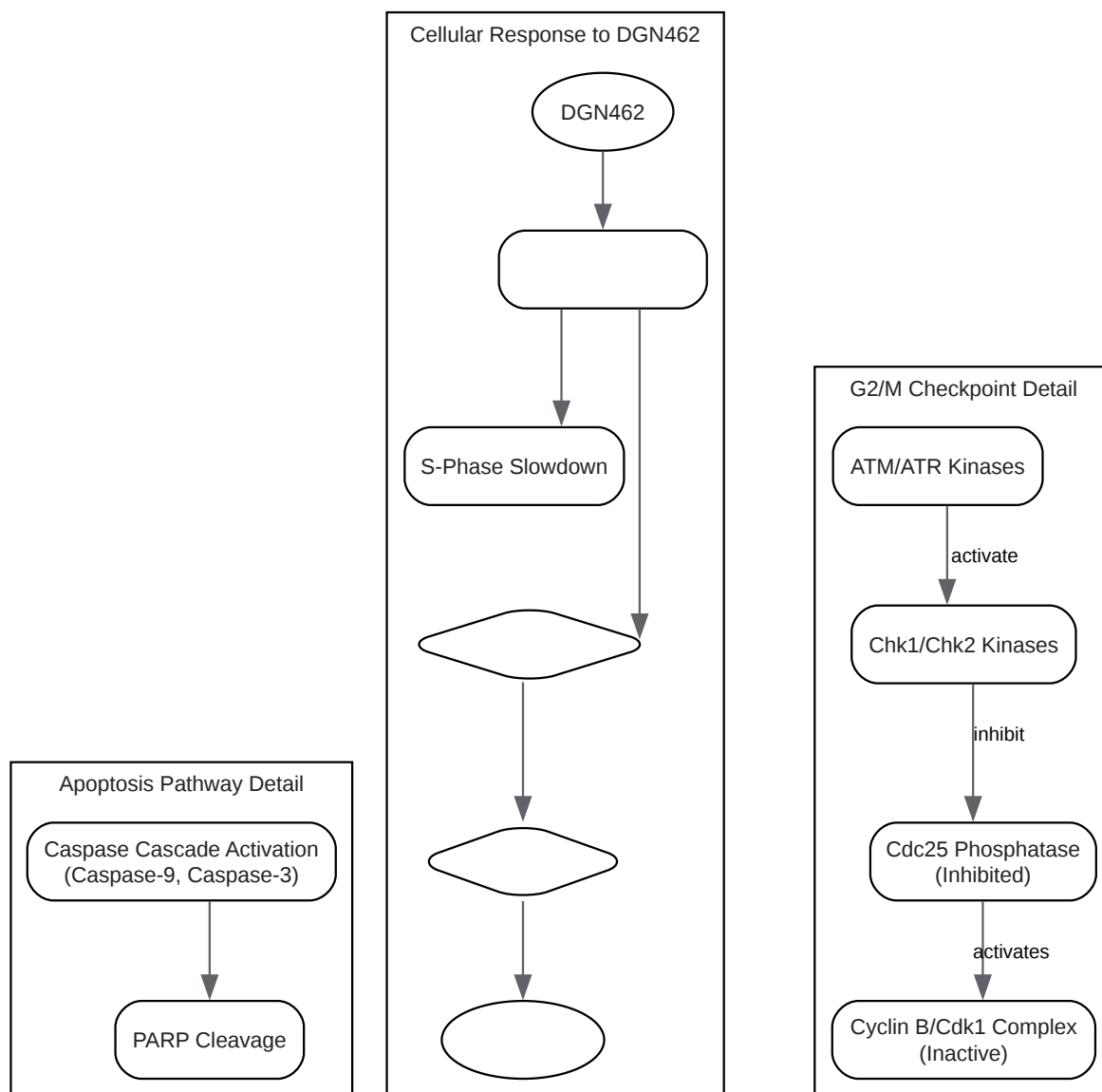
The primary mechanism of action of **DGN462** is the alkylation of DNA. This process involves the covalent attachment of an alkyl group to the DNA molecule, leading to the formation of DNA adducts. Specifically, **DGN462** has been shown to form covalent adducts with the C2-amino group of guanine residues in the minor groove of DNA.

This DNA damage triggers a cellular response that ultimately leads to cell death. The key events in this process are:

- **S-Phase Slowdown:** The presence of **DGN462**-induced DNA adducts interferes with DNA replication, causing a slowing of the cell's progression through the S-phase of the cell cycle.
- **G2/M Cell Cycle Arrest:** The cell's DNA damage checkpoint mechanisms recognize the DNA adducts, leading to an arrest of the cell cycle at the G2/M transition.[\[2\]](#) This checkpoint prevents the cell from entering mitosis with damaged DNA.
- **Apoptosis:** If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a caspase-dependent process, a cascade of enzymatic activity that dismantles the cell in a controlled manner.

Signaling Pathway: G2/M Checkpoint and Apoptosis

The following diagram illustrates the signaling pathway initiated by **DGN462**-induced DNA damage, leading to G2/M arrest and subsequent apoptosis.



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DGN462 Mechanism of Action

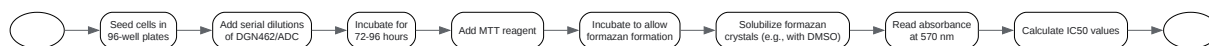
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **DGN462** and its conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).

Workflow:



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MTT Assay Workflow

Methodology:

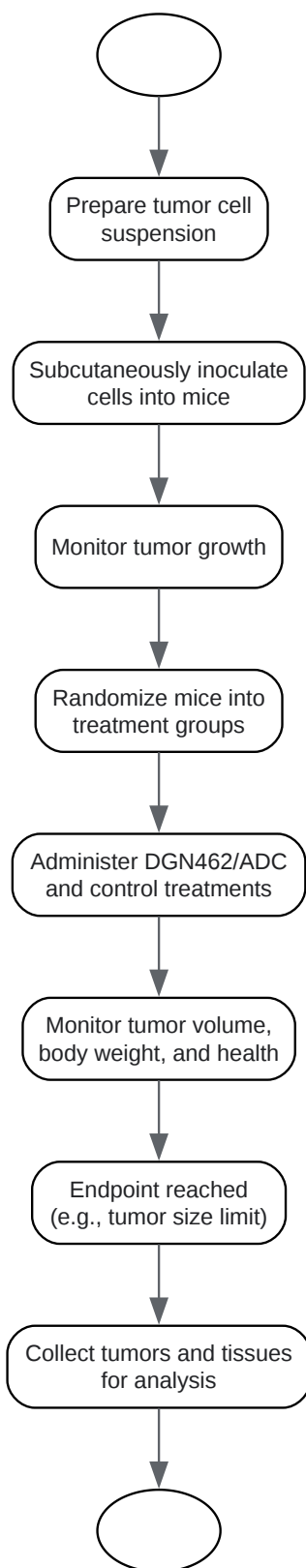
- Cell Seeding:
 - Culture cancer cell lines (e.g., Ramos, DoHH2, Farage for lymphoma studies) in appropriate media.
 - Trypsinize and resuspend cells to a known concentration.
 - Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.^{[3][4]}
- Compound Treatment:
 - Prepare serial dilutions of **DGN462** or an ADC containing **DGN462** (e.g., huB4-**DGN462**) in culture medium.
 - Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control.

- Incubation:
 - Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[5\]](#)
- MTT Addition and Formazan Crystal Formation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[\[3\]](#)[\[6\]](#)
During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading:
 - Carefully remove the medium containing MTT.
 - Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[\[6\]](#)
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[\[3\]](#)
- Data Analysis:
 - Subtract the background absorbance (from wells with no cells).
 - Plot the percentage of cell viability against the logarithm of the compound concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Subcutaneous Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow:



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Subcutaneous Xenograft Workflow

Methodology:

- Cell Preparation and Inoculation:
 - Harvest cancer cells (e.g., DoHH2) during their logarithmic growth phase.
 - Resuspend the cells in a suitable medium, such as PBS or a mixture with Matrigel, to a final concentration of approximately 1×10^7 cells/mL.[\[7\]](#)
 - Subcutaneously inject 100-200 μ L of the cell suspension into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgamma(null)).[\[7\]](#)[\[8\]](#)
- Tumor Growth and Randomization:
 - Monitor the mice for tumor formation.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, **DGN462**-containing ADC, non-targeting control ADC).
- Treatment Administration:
 - Administer the treatments as per the study design. For ADCs, this is often done via intravenous injection.
- Monitoring and Endpoint:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: $(\text{length} \times \text{width}^2)/2$).
 - Monitor the body weight and overall health of the mice.
 - The experiment is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
- Data Analysis:
 - Plot the mean tumor volume over time for each treatment group.

- Statistically analyze the differences in tumor growth between the treatment and control groups to assess the anti-tumor efficacy.

Conclusion

DGN462 is a highly potent DNA-alkylating agent with a well-defined mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its cytotoxicity makes it a promising payload for the development of targeted antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **DGN462** and its derivatives in preclinical cancer research.

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